4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSUTZJWHOPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide, with the CAS number 2034277-54-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 292.36 g/mol. The compound contains a dihydropyridine core substituted with a methoxy group and a thiophenyl ethyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034277-54-6 |
| Molecular Formula | C₁₄H₁₆N₂O₃S |
| Molecular Weight | 292.36 g/mol |
Antibacterial Activity
Recent studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, related structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Case Study: Structure-Activity Relationship
A study examining various derivatives of pyridine and thiophene compounds demonstrated that substitutions at specific positions significantly affect antibacterial potency. For example, introducing different substituents on the pyridine ring altered the MIC values considerably, indicating a strong correlation between chemical structure and biological efficacy .
The proposed mechanism for the antibacterial activity of this class of compounds involves several pathways:
- Inhibition of Protein Synthesis : The compounds may interfere with ribosomal function, thereby inhibiting bacterial growth.
- Disruption of Nucleic Acid Synthesis : By affecting the synthesis pathways, these compounds can prevent bacterial replication and survival.
- Biofilm Formation Inhibition : Some derivatives have shown moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating biofilm-associated infections .
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine is limited, studies on similar compounds suggest that modifications can enhance bioavailability and reduce toxicity. For example, alterations in lipophilicity and polar surface area can lead to improved absorption rates and lower systemic toxicity .
Scientific Research Applications
Pharmacological Properties
This compound exhibits several pharmacological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : Studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine derivatives possess significant antioxidant properties, which can protect cells from oxidative stress and damage .
- Anti-inflammatory Effects : Research has shown that related dihydropyridine derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents .
Therapeutic Applications
The therapeutic implications of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide can be categorized into several areas:
Cardiovascular Health
Dihydropyridine derivatives are well-known calcium channel blockers. This compound may exhibit similar effects, potentially leading to applications in managing hypertension and other cardiovascular conditions.
Neurological Disorders
Given its antioxidant and anti-inflammatory properties, this compound may also have neuroprotective effects. Research into its ability to mitigate neurodegenerative diseases such as Alzheimer's or Parkinson's could be a promising area of study.
Cancer Treatment
Preliminary studies suggest that compounds with thiophene moieties can have anticancer effects. Investigating the mechanisms through which this compound affects cancer cell proliferation and apoptosis could provide insights into novel cancer therapies.
Chemical Reactions Analysis
General Chemical Reactions of Dihydropyridines
Dihydropyridines can undergo various chemical reactions typical for their class, including:
-
Oxidation : Dihydropyridines can be oxidized to form pyridines, which often results in a loss of biological activity due to structural changes .
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Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
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Nucleophilic Substitution : The presence of a thiophenyl group allows for potential nucleophilic substitution reactions, which could modify the compound's pharmacological properties.
Potential Reaction Pathways
Given the structure of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide , potential reaction pathways include:
-
Oxidation to Pyridine : This reaction would involve the conversion of the dihydropyridine ring to a fully aromatic pyridine ring, likely affecting its biological activity.
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Modification of the Thiophenyl Group : The thiophenyl group could undergo various modifications, such as electrophilic substitution or metal-catalyzed coupling reactions, to introduce new functional groups.
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Hydrolysis of the Carboxamide : This reaction would result in the formation of a carboxylic acid, potentially altering the compound's solubility and pharmacokinetic properties.
Analytical Techniques for Characterization
To characterize the intermediates and final products of these reactions, analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure and purity of organic compounds.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns of compounds.
-
High-Performance Liquid Chromatography (HPLC) : Essential for separating and quantifying reaction mixtures.
Data and Research Findings
While specific data on This compound is limited, research on similar dihydropyridines suggests that these compounds can exhibit significant biological activity, including potential antidiabetic effects . The structural modifications through chemical reactions can significantly impact their pharmacological profiles.
Table: Potential Chemical Reactions and Their Effects
| Reaction Type | Potential Products | Effects on Biological Activity |
|---|---|---|
| Oxidation | Pyridine derivative | Likely decrease in activity |
| Hydrolysis | Carboxylic acid | Altered solubility and PK |
| Nucleophilic Substitution | Modified thiophenyl group | Variable effects depending on substituent |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydropyridine Family
4-Methoxy-1-Methyl-6-Oxo-N-((2-(Thiophen-3-Yl)Pyridin-4-Yl)Methyl)-1,6-Dihydropyridine-3-Carboxamide
- Core Structure : 1,6-dihydropyridine.
- Key Differences :
- Thiophene substitution at the 3-position (vs. 2-position in the target compound).
- Carboxamide side chain replaced with a pyridin-4-ylmethyl group.
- The pyridinylmethyl substituent increases rigidity and hydrogen-bonding capacity compared to the flexible ethyl chain in the target compound .
N,N-Dimethyl-6-Oxo-4-Phenyl-1,6-Dihydropyridine-3-Carboxamide (CAS 1420874-80-1)
- Core Structure : 1,6-dihydropyridine.
- Key Differences :
- Phenyl group at position 4 (vs. methoxy).
- N,N-dimethyl substitution on the carboxamide (vs. thiophen-2-yl ethyl).
Analogues with Alternative Core Structures
(S)-5-Methoxy-N-Propyl-N-[2-(Thiophen-2-Yl)Ethyl]-1,2,3,4-Tetrahydronaphthalen-2-Amine (Rotigotine Related Compound H RS)
- Core Structure : 1,2,3,4-tetrahydronaphthalene.
- Key Differences :
- Methoxy group at position 5 (vs. position 4 in dihydropyridine).
- Propylamine side chain (vs. carboxamide).
- Implications: The tetrahydronaphthalene core introduces a bicyclic system, enhancing steric bulk and conformational restraint.
N-{4-Fluoro-5-[2-(Morpholin-4-Yl)Pyrimidin-5-Yl]-2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-Yl]Phenyl}-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide
- Core Structure : 1,6-dihydropyridine.
- Key Differences :
- Trifluoromethyl group at position 4 (vs. methoxy).
- Complex phenyl substituent with fluorinated and heterocyclic groups.
- Implications : The trifluoromethyl group increases metabolic stability and electronegativity, while the bulky phenyl substituent may improve selectivity for hydrophobic binding pockets .
Structural Comparison Table
Implications of Structural Variations
Q & A
What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level : Basic
Methodological Answer :
Synthesis typically involves cyclocondensation of substituted pyridine precursors with thiophene-containing amines. Key steps include:
- Use of boron trifluoride etherate or similar catalysts for cyclization (common in dihydropyridine syntheses) .
- Optimization of solvent polarity (e.g., DMF vs. THF) to enhance intermediate stability.
- Temperature control (60–80°C) to minimize side reactions like oxidation of the thiophene moiety .
- Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the carboxamide derivative .
Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation address ambiguities?
Level : Basic
Methodological Answer :
- NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., methoxy group at C4, thiophene ethyl linkage). Compare chemical shifts with analogous dihydropyridines .
- IR : Confirm carbonyl (C=O) and amide (N-H) stretches. Overlapping peaks (e.g., C-O vs. C-N) require deconvolution .
- Mass Spectrometry : High-resolution MS to distinguish molecular ion ([M+H]⁺) from fragmentation products, especially from the labile dihydropyridine ring .
How does the compound’s solubility profile vary across solvents, and what approaches ensure accurate physicochemical determination?
Level : Basic
Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Low solubility in aqueous buffers necessitates DMSO stock solutions for biological assays .
- LogP Determination : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .
What strategies are employed to investigate structure-activity relationships (SAR) for enzymatic inhibition?
Level : Advanced
Methodological Answer :
- Analog Synthesis : Modify thiophene substituents (e.g., bromination) or methoxy group position to assess electronic effects on target binding .
- Enzymatic Assays : Use fluorogenic substrates in kinetic assays (e.g., for kinases or proteases). Normalize activity to control inhibitors and apply Michaelis-Menten analysis .
How can metabolic stability in hepatic microsomal assays be assessed, and how are interspecies variations addressed?
Level : Advanced
Methodological Answer :
- In Vitro Models : Incubate with human/rodent liver microsomes, quantify parent compound depletion via LC-MS/MS. Include NADPH cofactor controls .
- Interspecies Adjustment : Normalize clearance rates to cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .
How to resolve contradictions between computational binding predictions and empirical data?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to identify flexible binding modes .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants, adjusting for solvent effects .
What chromatographic methods optimize separation from intermediates/degradants?
Level : Basic
Methodological Answer :
- HPLC : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor at 254 nm for dihydropyridine absorbance .
- TLC : Silica plates with ethyl acetate:hexane (3:7); visualize under UV or iodine vapor .
Which in vivo models are suitable for pharmacokinetic studies, and what statistical validation is required?
Level : Advanced
Methodological Answer :
- Rodent Models : Administer IV/PO doses in Sprague-Dawley rats, collect plasma samples at 0–24h. Use non-compartmental analysis (NCA) for AUC, Cₘₐₓ .
- Validation : Power analysis (n ≥ 6) to ensure ±20% confidence intervals; ANOVA for dose-response significance .
How does the thiophene substituent influence electronic configuration, and which quantum methods model this?
Level : Advanced
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; analyze HOMO-LUMO gaps and electrostatic potential maps for thiophene’s electron-rich nature .
- Comparative Studies : Contrast with phenyl or furan analogs to quantify resonance effects on carboxamide reactivity .
What quality control protocols ensure batch-to-batch consistency?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
